![molecular formula C8H6BrNO4 B1369532 Methyl 5-bromo-2-nitrobenzoate CAS No. 883554-93-6](/img/structure/B1369532.png)
Methyl 5-bromo-2-nitrobenzoate
Overview
Description
“Methyl 5-bromo-2-nitrobenzoate” is a chemical compound with the molecular weight of 260.04 . It is used in chemical synthesis .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 5-bromo-2-nitrobenzoate”. The InChI code is1S/C8H6BrNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-nitrobenzoate” is a solid with a melting point of 79-81 °C . It is insoluble in water .Scientific Research Applications
Organic Synthesis
“Methyl 5-bromo-2-nitrobenzoate” is an organic compound that can be used in various organic synthesis processes . Its bromo and nitro groups make it a versatile reagent in creating a wide range of chemical structures.
Intermediate in Pharmaceutical Manufacturing
This compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the bromo and nitro groups can facilitate a variety of chemical reactions, enabling the production of a wide range of pharmaceuticals .
Material Science
In material science, “Methyl 5-bromo-2-nitrobenzoate” could potentially be used in the synthesis of novel materials. The nitro group could undergo reduction to form an amine, which could then react with other compounds to form polymers or other materials .
Development of Diagnostic Tools
The compound could potentially be used in the development of diagnostic tools. For example, it could be used in the synthesis of compounds used in positron emission tomography (PET) scans .
Research and Development
“Methyl 5-bromo-2-nitrobenzoate” can be used in research and development, particularly in studying organic reactions. Its reactivity can provide valuable insights into the mechanisms of various organic reactions .
Chemical Education
This compound can also be used in chemical education as a teaching tool. It can be used to demonstrate various organic reactions in a laboratory setting, helping students understand the principles of organic chemistry .
Safety and Hazards
properties
IUPAC Name |
methyl 5-bromo-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVNSGSUEVSJIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590460 | |
Record name | Methyl 5-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-nitrobenzoate | |
CAS RN |
883554-93-6 | |
Record name | Methyl 5-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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